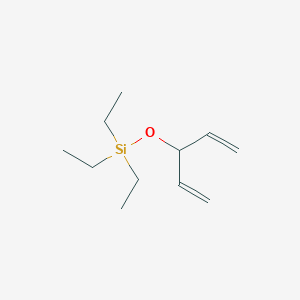
Triethyl(penta-1,4-dien-3-yloxy)silane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Triethyl(penta-1,4-dien-3-yloxy)silane is an organosilicon compound characterized by the presence of a silicon atom bonded to three ethyl groups and a penta-1,4-dien-3-yloxy group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Triethyl(penta-1,4-dien-3-yloxy)silane typically involves the reaction of triethylsilane with penta-1,4-dien-3-ol in the presence of a suitable catalyst. The reaction conditions often include:
Catalyst: A Lewis acid such as boron trifluoride etherate.
Solvent: Anhydrous conditions using solvents like dichloromethane.
Temperature: The reaction is usually carried out at room temperature to slightly elevated temperatures.
Reaction Time: The reaction is allowed to proceed for several hours to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters ensures consistent product quality.
Análisis De Reacciones Químicas
Types of Reactions
Triethyl(penta-1,4-dien-3-yloxy)silane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form silanols or siloxanes.
Reduction: It can act as a reducing agent, transferring hydrogen to other molecules.
Substitution: The ethyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or peracids are commonly used.
Reduction: Catalysts like palladium on carbon (Pd/C) or platinum oxide (PtO2) are employed.
Substitution: Halogenating agents like chlorine or bromine can be used to introduce halogen atoms.
Major Products Formed
Oxidation: Silanols and siloxanes.
Reduction: Reduced organic compounds and silanes.
Substitution: Halogenated silanes and other substituted derivatives.
Aplicaciones Científicas De Investigación
Triethyl(penta-1,4-dien-3-yloxy)silane finds applications in various scientific research fields:
Chemistry: Used as a reagent in organic synthesis, particularly in the formation of carbon-silicon bonds.
Biology: Investigated for its potential use in modifying biomolecules for enhanced stability and functionality.
Medicine: Explored for its role in drug delivery systems and as a precursor for bioactive compounds.
Industry: Utilized in the production of advanced materials, including polymers and coatings with unique properties.
Mecanismo De Acción
The mechanism by which Triethyl(penta-1,4-dien-3-yloxy)silane exerts its effects involves the interaction of the silicon atom with various molecular targets. The silicon atom’s ability to form stable bonds with carbon and oxygen atoms plays a crucial role in its reactivity. The pathways involved include:
Hydrosilylation: Addition of silicon-hydrogen bonds across unsaturated carbon-carbon bonds.
Silicon-oxygen bond formation: Interaction with oxygen-containing functional groups to form siloxanes.
Comparación Con Compuestos Similares
Similar Compounds
Triethylsilane: A simpler analog without the penta-1,4-dien-3-yloxy group.
Triethylsilyl ethers: Compounds where the silicon atom is bonded to an oxygen atom connected to various organic groups.
Vinylsilanes: Compounds containing silicon-vinyl bonds.
Uniqueness
Triethyl(penta-1,4-dien-3-yloxy)silane is unique due to the presence of the penta-1,4-dien-3-yloxy group, which imparts distinct reactivity and potential for forming complex molecular architectures. This makes it a valuable reagent in organic synthesis and materials science.
Propiedades
Número CAS |
62418-65-9 |
|---|---|
Fórmula molecular |
C11H22OSi |
Peso molecular |
198.38 g/mol |
Nombre IUPAC |
triethyl(penta-1,4-dien-3-yloxy)silane |
InChI |
InChI=1S/C11H22OSi/c1-6-11(7-2)12-13(8-3,9-4)10-5/h6-7,11H,1-2,8-10H2,3-5H3 |
Clave InChI |
RCMWXQHEDHJRTI-UHFFFAOYSA-N |
SMILES canónico |
CC[Si](CC)(CC)OC(C=C)C=C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


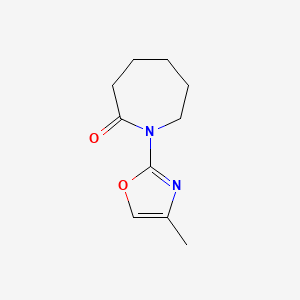

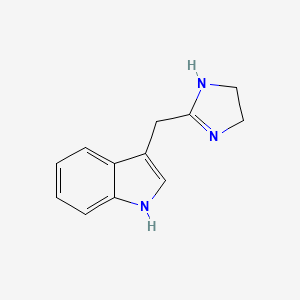

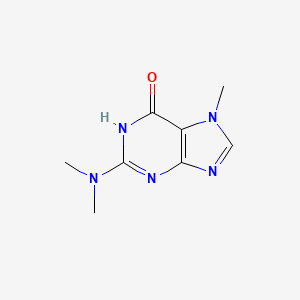


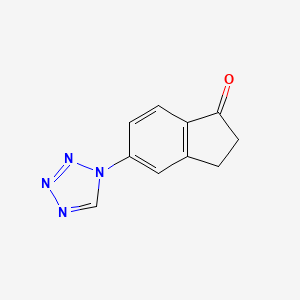
![1-[3-(1-Aminoethyl)phenyl]ethanone;hydrochloride](/img/structure/B15070051.png)
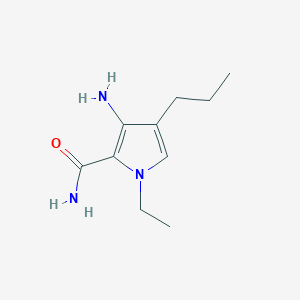
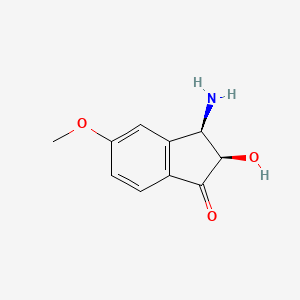


![2,4-Dimethylindeno[2,1-B]pyran](/img/structure/B15070092.png)
